(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide (S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402396
InChI: InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-8-6-5-7-11(12)3/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
SMILES: CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13402396

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide -

Specification

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide
Standard InChI InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-8-6-5-7-11(12)3/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
Standard InChI Key UHKHPOAUYUKVTI-ZDUSSCGKSA-N
Isomeric SMILES CC1=CC=CC=C1CN(C)C(=O)[C@H](C(C)C)N
SMILES CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N
Canonical SMILES CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide belongs to the butyramide family, characterized by a four-carbon backbone with an amide functional group. Its molecular formula is C₁₅H₂₃N₂O, derived from systematic substitution patterns:

  • Stereochemistry: The (S)-configuration at the second carbon ensures optical activity, influencing interactions with biological targets .

  • Substituents: A 2-methyl-benzyl group attached to the amide nitrogen and a methyl group at the third carbon differentiate it from related analogs .

Comparative Structural Analysis

The compound’s uniqueness becomes evident when contrasted with structurally similar molecules (Table 1):

Compound NameSubstituent PositionMolecular FormulaKey Features
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide 2,3-dichloroC₁₃H₁₈Cl₂N₂OElectrophilic chlorine atoms enhance reactivity
(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide 3-methylC₁₄H₂₂N₂OAltered steric effects due to meta-methyl
(S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide 2-methoxyC₁₄H₂₂N₂O₂Methoxy group modulates electronic properties

The ortho-methyl substitution in the target compound introduces steric hindrance near the amide bond, potentially affecting conformational flexibility and binding kinetics .

Synthesis and Manufacturing Approaches

While no direct synthesis protocol for (S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide is documented, analogous routes for benzyl-substituted butyramides suggest feasible strategies:

Microbial Catalysis

A patent (CN101886096B) describes enzymatic hydration of nitriles to amides using Rhodococcus or Nocardia strains . Applied to the target compound, this method could involve:

  • Substrate Preparation: 2-Amino-2,3-dimethylbutyronitrile synthesized via Strecker reaction.

  • Enzymatic Hydration: Nitrile hydratase from Rhodococcus erythropolis (CCTCC M 209244) catalyzes conversion to the amide .

  • Chiral Resolution: Chromatographic separation or asymmetric synthesis ensures (S)-configuration .

Chemical Synthesis

A multi-step organic approach might include:

  • Benzylamine Alkylation: Reacting 2-methylbenzylamine with methyl acrylate to form the tertiary amine.

  • Amide Bond Formation: Coupling with 2-amino-3-methylbutyric acid using carbodiimide reagents.

  • Purification: Recrystallization or HPLC to isolate the enantiomer .

Key reagents include palladium on carbon for hydrogenation and chiral auxiliaries for stereocontrol .

Physicochemical Properties

Extrapolating from analogs, the compound likely exhibits:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the amide and aromatic groups .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

  • Spectroscopic Data:

    • IR: N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹) .

    • NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.0–1.5 ppm) .

Pharmacological and Industrial Applications

Biological Activity

Structural analogs demonstrate affinity for neurotransmitter receptors, suggesting neuropharmacological potential . The ortho-methyl group may enhance blood-brain barrier permeability compared to para-substituted derivatives .

Industrial Use

As an intermediate in peptidomimetic drug synthesis, the compound could aid in developing:

  • Kinase Inhibitors: Leveraging the amide’s hydrogen-bonding capacity.

  • Antidepressants: Modulating serotonin reuptake through aromatic interactions .

Future Research Directions

  • Stereoselective Synthesis: Optimizing enantiomeric excess via biocatalytic methods .

  • Target Identification: High-throughput screening against GPCRs and ion channels.

  • ADMET Profiling: Assessing pharmacokinetics and metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator